N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Description
N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethylphenyl group, a dihydropyrimidinyl group, and a sulfanylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-4-5-13-9-15(21)20-17(18-13)23-10-16(22)19-14-7-6-11(2)8-12(14)3/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFRJEUYEUELTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, propyl acetoacetate, and thiourea. The reaction conditions may involve:
Condensation reactions: to form the dihydropyrimidinyl ring.
Acylation reactions: to introduce the acetamide group.
Sulfanylation reactions: to attach the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinyl ring can be reduced to form alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Substituted acetamides: from nucleophilic substitution.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions.
Medicine: As a candidate for drug development due to its potential pharmacological properties.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, it may interact with:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE: can be compared with other acetamides and dihydropyrimidinyl compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
